Cas no 1820569-09-2 ((1R,2R)-2-Ethyl-cyclopropylamine)

(1R,2R)-2-Ethyl-cyclopropylamine Chemical and Physical Properties
Names and Identifiers
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- (1R,2R)-2-Ethyl-cyclopropylamine
- trans-2-ethylcyclopropan-1-amine
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- MDL: MFCD28390161
- Inchi: 1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1
- InChI Key: GAZWKJNMLLGPKV-RFZPGFLSSA-N
- SMILES: [C@@H]1(N)C[C@H]1CC
(1R,2R)-2-Ethyl-cyclopropylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1123606-5g |
(1R,2R)-2-Ethyl-cyclopropylamine |
1820569-09-2 | 97% | 5g |
$7910 | 2022-11-01 | |
eNovation Chemicals LLC | Y1123606-1g |
(1R,2R)-2-Ethyl-cyclopropylamine |
1820569-09-2 | 97% | 1g |
$2160 | 2022-11-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2181-5g |
(1R,2R)-2-Ethyl-cyclopropylamine |
1820569-09-2 | 97% | 5g |
¥60158.31 | 2024-04-19 | |
eNovation Chemicals LLC | Y1123606-500mg |
(1R,2R)-2-Ethyl-cyclopropylamine |
1820569-09-2 | 97% | 500mg |
$1145 | 2022-11-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2181-500mg |
(1R,2R)-2-Ethyl-cyclopropylamine |
1820569-09-2 | 97% | 500mg |
¥8726.45 | 2024-04-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2181-1g |
(1R,2R)-2-Ethyl-cyclopropylamine |
1820569-09-2 | 97% | 1g |
¥16438.61 | 2024-04-19 |
(1R,2R)-2-Ethyl-cyclopropylamine Related Literature
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1. Book reviews
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on (1R,2R)-2-Ethyl-cyclopropylamine
Introduction to Compound CAS No. 1820569-09-2: (1R,2R)-2-Ethyl-cyclopropylamine
The compound CAS No. 1820569-09-2, also known as (1R,2R)-2-Ethyl-cyclopropylamine, is a fascinating molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of cyclopropylamines, which are known for their unique structural properties and versatile reactivity. The cyclopropane ring in this molecule contributes to its rigidity and strain, making it an interesting subject for both theoretical and experimental studies.
Cyclopropylamines like (1R,2R)-2-Ethyl-cyclopropylamine have been extensively studied due to their potential as intermediates in organic synthesis and as building blocks for more complex molecules. Recent research has highlighted their role in the development of novel pharmaceutical agents, particularly in the design of bioactive compounds with specific stereochemical properties. The stereochemistry of this compound, defined by its (1R,2R) configuration, plays a crucial role in determining its reactivity and biological activity.
The synthesis of (1R,2R)-2-Ethyl-cyclopropylamine involves a combination of cyclopropanation techniques and stereoselective amine formation. One of the most efficient methods reported in the literature involves the use of transition metal catalysts to achieve high enantioselectivity. This approach not only ensures the formation of the desired stereochemistry but also minimizes byproduct formation, making it environmentally friendly and cost-effective.
In terms of applications, (1R,2R)-2-Ethyl-cyclopropylamine has shown promise in the field of medicinal chemistry. Its ability to act as a chiral auxiliary has been exploited in the synthesis of enantiomerically pure compounds, which are essential for drug development. Recent studies have demonstrated its utility in constructing complex natural product analogs, further underscoring its value as a versatile building block.
The biological activity of this compound is another area that has garnered significant attention. Preclinical studies have indicated that (1R,2R)-2-Ethyl-cyclopropylamine exhibits moderate activity against certain enzymes involved in neurological disorders. While more research is needed to fully understand its pharmacokinetic properties, these findings suggest potential avenues for its use in therapeutic applications.
From a structural standpoint, the cyclopropane ring introduces unique electronic effects that influence the molecule's reactivity. The proximity of the nitrogen atom to the strained ring enhances its nucleophilic character, making it an excellent candidate for various nucleophilic substitution reactions. This property has been leveraged in the design of novel catalysts and ligands for asymmetric catalysis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and bonding characteristics of (1R,2R)-2-Ethyl-cyclopropylamine. Quantum mechanical calculations have revealed that the strain within the cyclopropane ring significantly alters the electron distribution around the nitrogen atom, thereby affecting its reactivity in different chemical environments.
In conclusion, CAS No. 1820569-09-2, or (1R,2R)-2-Ethyl-cyclopropylamine, is a compound with remarkable structural features and diverse applications across multiple disciplines. Its stereochemistry, reactivity, and potential biological activity make it a valuable tool for researchers in organic synthesis and drug discovery. As ongoing studies continue to uncover new aspects of this molecule's properties, its role in advancing chemical science is expected to grow even further.
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